

# Commercial Suppliers of Research-Grade (1S,2S)-Bortezomib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, sourcing high-quality, research-grade **(1S,2S)-Bortezomib** is critical for obtaining reliable and reproducible results. This guide provides an in-depth overview of prominent commercial suppliers, their product specifications, and general protocols for its use in a laboratory setting. **(1S,2S)-Bortezomib** is the enantiomer of the potent and selective proteasome inhibitor, Bortezomib.[1][2] Bortezomib is a cornerstone tool in cancer research, known for its ability to disrupt the cell cycle, induce apoptosis, and inhibit the NF-kB signaling pathway by targeting the 26S proteasome.[1][2][3]

## **Supplier and Product Specifications**

The following tables summarize the quantitative data for research-grade Bortezomib and its (1S,2S) enantiomer from various commercial suppliers. This information is crucial for comparing products and ensuring they meet the specific requirements of your experimental design.

Table 1: General Product Specifications for Bortezomib



| Supplier                               | Product<br>Name/Sy<br>nonym       | Catalog<br>No. | Purity            | Molecular<br>Weight (<br>g/mol ) | Formula         | CAS<br>Number   |
|----------------------------------------|-----------------------------------|----------------|-------------------|----------------------------------|-----------------|-----------------|
| R&D<br>Systems                         | Bortezomib                        | 7282           | ≥98%              | 384.24                           | C19H25BN4<br>O4 | 179324-69-<br>7 |
| AdooQ<br>Bioscience                    | Bortezomib<br>(Velcade)           | A10137         | >99%<br>(HPLC)    | 384.24                           | C19H25BN4       | 179324-69-<br>7 |
| MilliporeSi<br>gma<br>(Calbioche<br>m) | Bortezomib                        | 504314         | ≥98%<br>(LC/MS)   | 384.24                           | C19H25BN4<br>O4 | 179324-69-<br>7 |
| MyBioSour<br>ce                        | Bortezomib<br>, Small<br>Molecule | MBS80803<br>3  | >98%              | 384.24                           | C19H25BN4<br>O4 | 179324-69-<br>7 |
| Sigma-<br>Aldrich                      | Bortezomib                        | 5.04314        | ≥98%<br>(LC/MS)   | 384.24                           | C19H25BN4       | 179324-69-<br>7 |
| BPS<br>Bioscience                      | Bortezomib                        | 27028          | 98% by<br>TLC NMR | 384.25                           | C19H25BN4       | 179324-69-<br>7 |
| Cell<br>Signaling<br>Technology        | Bortezomib                        | #2204          | Not<br>Specified  | 384.24                           | C19H25BN4<br>O4 | 179324-69-<br>7 |

Table 2: Product Specifications for (1S,2S)-Bortezomib



| Supplier           | Product<br>Name        | Catalog<br>No. | Purity           | Molecular<br>Weight (<br>g/mol ) | Formula         | CAS<br>Number    |
|--------------------|------------------------|----------------|------------------|----------------------------------|-----------------|------------------|
| DC<br>Chemicals    | (1S,2S)-<br>Bortezomib | DC9748         | Not<br>Specified | 384.24                           | C19H25BN4<br>O4 | 1132709-<br>14-8 |
| MedChem<br>Express | (1S,2S)-<br>Bortezomib | HY-10252A      | Not<br>Specified | 384.24                           | C19H25BN4<br>O4 | 1132709-<br>14-8 |
| GlpBio             | (1S,2S)-<br>Bortezomib | GC10381        | >96.00%          | 384.24                           | C19H25BN4       | 1132709-<br>14-8 |

Table 3: Solubility and Storage Conditions



| Supplier                     | Solubility                                                | Storage<br>Temperature                                      | Stability                                                                                           |
|------------------------------|-----------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| R&D Systems                  | DMSO: up to 50<br>mg/mL, Ethanol: up to<br>10 mg/mL       | -20°C                                                       | Not Specified                                                                                       |
| MedChemExpress               | DMSO, PEG300,<br>Tween-80, Saline,<br>Corn Oil[2]         | -80°C or -20°C[2]                                           | 6 months at -80°C, 1<br>month at -20°C in<br>solution.[2]                                           |
| Sigma-Aldrich                | DMSO: 100 mg/mL,<br>Ethanol: 2 mg/mL<br>(with sonication) | -20°C                                                       | Not Specified                                                                                       |
| BPS Bioscience               | DMSO: up to 50<br>mg/mL, Ethanol: up to<br>35 mg/mL[4]    | -20°C[4]                                                    | Powder stable for 2 years. Solutions in DMSO or ethanol stable for up to 3 months at -20°C.[4]      |
| Cell Signaling<br>Technology | DMSO and Ethanol:<br>200 mg/mL[3]                         | -20°C, desiccated and protected from light[3]               | Lyophilized powder stable for 24 months. Solution stable for 3 months.[3]                           |
| DC Chemicals                 | DMSO                                                      | -20°C (powder, 2<br>years), -80°C (in<br>DMSO, 6 months)[1] | Powder stable for 2<br>years. In DMSO,<br>stable for 2 weeks at<br>4°C and 6 months at<br>-80°C.[1] |

## **Experimental Protocols**

#### 1. Preparation of Stock Solutions

Proper dissolution and storage of Bortezomib are crucial for maintaining its potency. The following is a general protocol for preparing stock solutions based on supplier recommendations.



- Reconstitution: Bortezomib is typically supplied as a lyophilized powder.[3][5] To prepare a
  stock solution, reconstitute the powder in a suitable solvent such as DMSO or ethanol. For
  example, to create a 1 mM stock solution from 2.5 mg of Bortezomib (MW: 384.24 g/mol),
  you would add 6.51 mL of DMSO.[3]
- Solubility Enhancement: If precipitation occurs, warming the solution and/or sonication can aid in dissolution.[2] For in vivo studies, specific solvent formulations may be required.
   MedChemExpress suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution.[2]
- Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. [3] Store stock solutions at -20°C or -80°C, protected from light.[3] Stability in solution can vary from one to six months depending on the storage temperature.[2][3][4]

#### 2. Cell-Based Assays

The working concentration and treatment duration for Bortezomib can vary depending on the cell line and the desired biological effect.

- Working Concentration: The effective concentration range for Bortezomib in cell culture is typically between 1-1000 nM.[3] For many multiple myeloma cell lines, IC₅₀ values are in the sub-50 nM range.
- Treatment Duration: The length of treatment can range from 2 to 48 hours, depending on the experimental endpoint.[3]
- General Workflow:
  - Plate cells at the desired density and allow them to adhere overnight.
  - The following day, treat the cells with the desired concentration of Bortezomib diluted in fresh culture medium. A vehicle control (e.g., DMSO) should be run in parallel.
  - Incubate the cells for the desired duration (e.g., 2-48 hours).
  - Following incubation, harvest the cells for downstream analysis (e.g., viability assays,
     Western blotting, flow cytometry).



## **Signaling Pathways and Experimental Workflows**

Bortezomib's Mechanism of Action: Inhibition of the NF-κB Pathway

Bortezomib exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome. This inhibition prevents the degradation of  $I\kappa B\alpha$ , the inhibitory protein of the transcription factor NF- $\kappa$ B. As a result, NF- $\kappa$ B remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-survival genes.[1][2][3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. (1S,2S)-Bortezomib | Bortezomib Enantiomer | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Phase I Trial of Bortezomib (PS-341; NSC 681239) and Alvocidib (Flavopiridol; NSC 649890) in Patients with Recurrent or Refractory B-cell Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers of Research-Grade (1S,2S)-Bortezomib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193255#commercial-suppliers-of-research-grade-1s-2s-bortezomib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com